1H-Indole, 5,6,7-trichloro-
Overview
Description
1H-Indole, 5,6,7-trichloro- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their wide range of biological activities, making them crucial in medicinal chemistry
Preparation Methods
The synthesis of 1H-Indole, 5,6,7-trichloro- can be achieved through various methods. One common approach is the Leimgruber–Batcho indole synthesis, which involves the cyclization of o-nitrotoluene derivatives . Another method is the Fischer indole synthesis, which uses hydrazines and ketones under acidic conditions . Industrial production often involves the use of advanced catalytic processes to ensure high yield and purity .
Chemical Reactions Analysis
1H-Indole, 5,6,7-trichloro- undergoes several types of chemical reactions, including:
Scientific Research Applications
1H-Indole, 5,6,7-trichloro- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Indole, 5,6,7-trichloro- involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, altering their activity and leading to biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
1H-Indole, 5,6,7-trichloro- can be compared with other indole derivatives such as:
5-Iodoindole: Known for its potent antimicrobial properties.
4-Fluoroindole: Used in the synthesis of pharmaceuticals and agrochemicals.
7-Bromoindole: Exhibits significant bioactivity against various pathogens.
The unique substitution pattern of 1H-Indole, 5,6,7-trichloro- at the 5, 6, and 7 positions distinguishes it from other indole derivatives, providing it with distinct chemical and biological properties .
Properties
IUPAC Name |
5,6,7-trichloro-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3N/c9-5-3-4-1-2-12-8(4)7(11)6(5)10/h1-3,12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTZDPKNNFKUTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C(=C(C=C21)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90482775 | |
Record name | 1H-Indole, 5,6,7-trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90482775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58732-20-0 | |
Record name | 1H-Indole, 5,6,7-trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90482775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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